molecular formula C9H10N4 B15247397 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine

2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine

Cat. No.: B15247397
M. Wt: 174.20 g/mol
InChI Key: IPQVODZSHHYGDU-UHFFFAOYSA-N
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Description

2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazine ring is a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine typically involves the formation of the imidazole and pyrazine rings followed by their coupling. One common method is the cyclization of amido-nitriles to form substituted imidazoles, which can then be coupled with pyrazine derivatives . The reaction conditions often involve the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazole or pyrazine rings .

Scientific Research Applications

2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyrazine ring can participate in π-π stacking interactions, which are important in the stabilization of protein-ligand complexes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(1H-Imidazol-4-yl)ethyl)pyridine
  • 2-(2-(1H-Imidazol-4-yl)ethyl)benzene
  • 2-(2-(1H-Imidazol-4-yl)ethyl)thiazole

Uniqueness

What sets 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine apart from these similar compounds is the presence of both imidazole and pyrazine rings, which confer unique chemical reactivity and biological activity. The combination of these two rings allows for a broader range of interactions and applications .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethyl]pyrazine

InChI

InChI=1S/C9H10N4/c1(2-9-6-11-7-13-9)8-5-10-3-4-12-8/h3-7H,1-2H2,(H,11,13)

InChI Key

IPQVODZSHHYGDU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CCC2=CN=CN2

Origin of Product

United States

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